4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide
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Overview
Description
4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide is a complex organic compound belonging to the class of amphetamines and derivatives It is characterized by its intricate molecular structure, which includes multiple functional groups such as amines, phenoxy, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Phenoxy Intermediate: This involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.
Coupling with Amino Acids: The phenoxyacetyl intermediate is then coupled with amino acids or their derivatives under suitable conditions to form the desired amide linkage.
Hydroxylation and Amination: Subsequent steps involve hydroxylation and amination reactions to introduce the hydroxy and amino groups at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide involves its interaction with specific molecular targets. It is known to interact with enzymes such as plasmepsin-2, which is involved in the degradation of hemoglobin in Plasmodium falciparum . The compound may inhibit the activity of this enzyme, leading to potential antimalarial effects.
Comparison with Similar Compounds
Similar Compounds
Amphetamines and Derivatives: These compounds share structural similarities with 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide, including the presence of phenethylamine moieties.
Phenoxy Compounds: Compounds containing the phenoxy group, which is a key feature of the target compound.
Benzamides: Compounds with the benzamide functional group, which is also present in the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H41N3O4 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
3-amino-N-[(4S,6S,7S)-7-[[2-(2,6-dimethylphenoxy)acetyl]amino]-6-hydroxy-2-methyl-8-phenyloctan-4-yl]benzamide |
InChI |
InChI=1S/C32H41N3O4/c1-21(2)16-27(34-32(38)25-14-9-15-26(33)18-25)19-29(36)28(17-24-12-6-5-7-13-24)35-30(37)20-39-31-22(3)10-8-11-23(31)4/h5-15,18,21,27-29,36H,16-17,19-20,33H2,1-4H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1 |
InChI Key |
WQUBEIMCFHCJCO-AWCRTANDSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC(C)C)NC(=O)C3=CC(=CC=C3)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC(C)C)NC(=O)C3=CC(=CC=C3)N)O |
Origin of Product |
United States |
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